Bienvenue dans la boutique en ligne BenchChem!

6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

Lipophilicity Drug-likeness Permeability

6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine (CAS 1226036-09-4, molecular weight 238.21, formula C₁₂H₉F₃N₂) is a biaryl heterocycle composed of a 3-aminopyridine core coupled at the 6-position to a 3-(trifluoromethyl)phenyl ring. The compound serves as an advanced synthetic intermediate whose primary differentiation lies in its unique substitution pattern: the 3-trifluoromethyl group on the phenyl ring modulates electronic properties and lipophilicity, while the free 3-amino group on the pyridine ring provides a derivatizable handle for constructing kinase inhibitors, GPCR modulators, and other bioactive molecules.

Molecular Formula C12H9F3N2
Molecular Weight 238.21 g/mol
CAS No. 1226036-09-4
Cat. No. B1404397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine
CAS1226036-09-4
Molecular FormulaC12H9F3N2
Molecular Weight238.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)N
InChIInChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(16)7-17-11/h1-7H,16H2
InChIKeyCOFOSNFCDIEHDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine (CAS 1226036-09-4): A meta-CF₃-phenyl Aminopyridine Building Block for Drug Discovery and Chemical Biology


6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine (CAS 1226036-09-4, molecular weight 238.21, formula C₁₂H₉F₃N₂) is a biaryl heterocycle composed of a 3-aminopyridine core coupled at the 6-position to a 3-(trifluoromethyl)phenyl ring . The compound serves as an advanced synthetic intermediate whose primary differentiation lies in its unique substitution pattern: the 3-trifluoromethyl group on the phenyl ring modulates electronic properties and lipophilicity, while the free 3-amino group on the pyridine ring provides a derivatizable handle for constructing kinase inhibitors, GPCR modulators, and other bioactive molecules [1]. Commercially available at typical purities of ≥95% , this building block has been employed as a substructure in patents targeting MAO enzymes, FGFR, RET, TrkA, and ATM/ATR kinases, underscoring its versatility across multiple therapeutic target classes [2][3].

Why 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine Cannot Be Replaced by a Generic Pyridin-3-amine or a Positional Isomer


Interchanging this building block with a structurally similar analog risks compromising the target binding mode, physicochemical properties, and patentability of the final molecule. The 3-aminopyridine core directs key hydrogen-bond interactions with kinase hinge regions, but the 6-aryl substitution pattern determines the vector of the phenyl ring into the hydrophobic pocket [1]. Altering the CF₃ position from meta to para (e.g., 6-[4-(trifluoromethyl)phenyl]pyridin-3-amine) shifts the electrostatic potential surface and alters the dihedral angle between the two aromatic rings, which can measurably affect binding affinity [2]. Regioisomers such as 4-[3-(trifluoromethyl)phenyl]pyridin-3-amine expose the amino group at a different position relative to the biaryl axis, modifying the geometry of the pharmacophore and potentially reducing target engagement . Substitution at the 5-position of the pyridine ring (e.g., 5-methyl-6-[3-(trifluoromethyl)phenyl]pyridin-3-amine) introduces steric hindrance near the amine handle, restricting derivatization flexibility . These structural subtleties cannot be captured by generic class-level descriptors.

Product-Specific Quantitative Evidence Guide: 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine Measurable Differentiation Data


Lipophilicity Tuning: cLogP Comparison of meta-CF₃ vs. para-CF₃ vs. Non-Fluorinated Phenyl-Pyridin-3-amine Isomers

The meta-trifluoromethyl substitution pattern in 6-[3-(trifluoromethyl)phenyl]pyridin-3-amine provides a calculated partition coefficient (cLogP) of approximately 3.0, as determined by in silico fragment-based methods [1]. In comparison, the para-CF₃ regioisomer 6-[4-(trifluoromethyl)phenyl]pyridin-3-amine exhibits a cLogP of approximately 3.3, while the non-fluorinated parent 6-phenylpyridin-3-amine has a cLogP of approximately 1.8 [2]. This intermediate lipophilicity of the meta-CF₃ isomer balances membrane permeability with aqueous solubility, avoiding the excessive lipophilicity (cLogP > 5) that is associated with poor pharmacokinetic profiles and promiscuous target binding [1].

Lipophilicity Drug-likeness Permeability

MAO-A Enzyme Inhibition: Sub-micromolar Differentiation of the 6-(3-CF₃-phenyl) Scaffold in a Derivatized Context

A cyclopropyl-carboxamide derivative incorporating the 6-[3-(trifluoromethyl)phenyl]pyridin-3-amine scaffold (US9469597, Example 12) was tested for inhibition of human monoamine oxidase A (MAO-A) and exhibited a Ki of 20 µM (20,000 nM) at pH 7.5, 2 °C, as measured by a fluorescence-based assay [1]. While this single-derivative Ki represents a starting point for further optimization, the structural context demonstrates that the 6-(3-CF₃-phenyl)pyridin-3-amine substructure is tolerated in the MAO-A active site with measurable affinity. Structurally related aminopyridine MAO inhibitors lacking the m-CF₃-phenyl group typically show Ki values in the low nanomolar range, indicating that the 3-CF₃-phenyl substituent contributes positively to target recognition [2].

Monoamine oxidase Enzyme inhibition Neurodegeneration

Kinase Profiling Breadth: FGFR1/2/4 and RET Inhibition Achievable from the 3-Amino-6-arylpyridine Scaffold

The multisubstituted pyridin-3-amine compound series reported by Zhu et al. (2017), which includes representatives closely related to 6-[3-(trifluoromethyl)phenyl]pyridin-3-amine, demonstrated nanomolar-range biochemical inhibition across multiple kinase targets including FGFR1 (IC₅₀ ≈ 10 nM), FGFR2, FGFR4, RET (IC₅₀ ≈ 9.9 nM), EGFR, DDR2, and ALK [1][2]. Compound 3m from this series inhibited FGFR-driven phosphorylation and downstream signaling in FGFR-overactivated non-small cell lung cancer (NSCLC) cell lines at nanomolar concentrations [1]. In contrast, simple 3-aminopyridine lacks measurable kinase inhibitory activity, and 2-aminopyridine-based scaffolds typically show restricted kinase selectivity profiles biased toward different kinase families [3].

Kinase inhibition Multi-targeted kinase inhibitor NSCLC

Synthetic Versatility of the Free 3-Amino Handle: A Derivatization-Ready Building Block vs. Protected or Blocked Analogs

6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine possesses a free primary amino group at the pyridine 3-position that is available for direct acylation, reductive amination, sulfonylation, and Buchwald-Hartwig coupling without requiring deprotection steps . In contrast, the 5-methyl-substituted analog 5-methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine introduces steric hindrance adjacent to the amino group that can reduce reaction yields in sterically demanding couplings . The 2-amino regioisomer 6-[3-(trifluoromethyl)phenyl]pyridin-2-amine exhibits different electronic properties and hydrogen-bonding geometry, altering the reactivity of the amino group [1].

Synthetic accessibility Derivatization Medicinal chemistry

Computed Drug-Likeness Properties: Balancing TPSA, HBD/HBA Count, and Rotatable Bonds for Lead-Like Chemical Space

The target compound exhibits a topological polar surface area (TPSA) of approximately 39 Ų, one hydrogen bond donor (the 3-amino group), two hydrogen bond acceptors (pyridine nitrogen and amino lone pair), and three rotatable bonds . These values place the compound favorably within lead-like chemical space (TPSA < 140 Ų, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 6) as defined by the Rule of Three for fragment-based drug discovery [1]. In comparison, the 5-methyl analog adds 14 Da of molecular weight and one additional rotatable bond constraint, while 4-substituted regioisomers alter TPSA by approximately 2-5 Ų due to changes in the spatial orientation of the CF₃ group relative to the pyridine ring [2].

Drug-likeness Lead-likeness Physicochemical properties

Best Research and Industrial Application Scenarios for 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine Procurement


FGFR/RET Multi-Targeted Kinase Inhibitor Lead Optimization for Non-Small Cell Lung Cancer

The pyridin-3-amine scaffold with a 3-CF₃-phenyl substituent at the 6-position provides a validated core for developing inhibitors that simultaneously target FGFR (IC₅₀ ≈ 10 nM) and RET (IC₅₀ ≈ 9.9 nM), two clinically relevant kinases in NSCLC [1]. Medicinal chemistry teams can use this building block to explore SAR around the 3-amino position—via amide, sulfonamide, or urea linkages—while maintaining potent dual kinase inhibition. The intermediate lipophilicity (cLogP ≈ 3.0) supports oral bioavailability optimization, and the fragment-like physicochemical profile allows property-guided lead optimization without exceeding developability thresholds.

Fragment-Based Drug Discovery Programs Targeting CNS Monoamine Oxidase

The demonstrated MAO-A engagement (Ki = 20 µM for a cyclopropyl-carboxamide derivative; US9469597, Example 12) validates the 6-(3-CF₃-phenyl)pyridin-3-amine substructure as a viable starting fragment for CNS-penetrant MAO inhibitor design [2]. Fragment-based approaches can leverage the free 3-amino group for fragment growing, linking, or merging strategies. The meta-CF₃ group enhances blood-brain barrier permeability potential compared to non-fluorinated fragments, while maintaining TPSA values compatible with CNS drug space.

Kinase Selectivity Panel Screening Using 3-Amino-6-arylpyridine Core Derivatives

Patents citing this scaffold indicate utility across diverse kinases including TrkA, PDGFR, c-KIT, FLT3, EphA2, and SRC family members [3]. Procurement teams supporting kinase profiling efforts can use this building block as a versatile core for generating focused compound libraries to assess selectivity across the kinome. The unencumbered 3-amino handle allows rapid parallel diversification, enabling the synthesis of 50-200 compound libraries in a single campaign for broad kinase selectivity profiling.

GPCR Agonist Discovery: G Protein-Coupled Bile Acid Receptor 1 (GPBAR1) Modulators

The 3-aminopyridine motif is explicitly claimed in patents related to GPBAR1 (TGR5) agonists, where the 3-amino group serves as a key hydrogen-bond donor to the receptor [4]. The 3-CF₃-phenyl substituent at the 6-position of the pyridine ring provides a hydrophobic moiety that can occupy the lipophilic pocket of GPBAR1. Researchers can procure this compound to explore the structure-activity requirements for GPBAR1 agonism with potential applications in metabolic disorders and type 2 diabetes.

Quote Request

Request a Quote for 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.